molecular formula C13H22N2O3 B8220101 tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8220101
M. Wt: 254.33 g/mol
InChI Key: TXCCTNIYGSOUBI-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl(5S)-3-oxo-2,7-diazaspiro[45]decane-7-carboxylate is unique due to its specific spirocyclic structure and functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (5S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCTNIYGSOUBI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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